molecular formula C4H3NO2 B1319062 Isoxazole-3-carbaldehyde CAS No. 89180-61-0

Isoxazole-3-carbaldehyde

Cat. No. B1319062
CAS RN: 89180-61-0
M. Wt: 97.07 g/mol
InChI Key: WNVZOHNNPDZYFN-UHFFFAOYSA-N
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Description

Isoxazole-3-carbaldehyde is a heterocyclic compound . It is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has an empirical formula of C4H3NO2 and a molecular weight of 97.07 .


Molecular Structure Analysis

The molecular structure of Isoxazole-3-carbaldehyde consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is significant due to its wide spectrum of biological activities and therapeutic potential . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .


Physical And Chemical Properties Analysis

Isoxazole-3-carbaldehyde is a solid compound . It has an empirical formula of C4H3NO2 and a molecular weight of 97.07 .

Scientific Research Applications

  • Cascade Formation of Isoxazoles Isoxazole-3-carbaldehyde plays a key role in the cascade formation of isoxazoles, providing a novel approach to 3-substituted isoxazoles-4-carbaldehydes from nitroalkanes and oxetanone. This process is important for the synthesis of 3,4-disubstituted isoxazoles, which are significant building blocks in drug discovery (Burkhard, Tchitchanov, & Carreira, 2011).

  • Synthesis of Isoxazole Carbaldehydes Isoxazole carbaldehydes are critical starting materials for the synthesis of isoxazole1,4-dihydropyridines. The research highlights an efficient method for the selective oxidation of isoxazolyl carbinols to isoxazole carbaldehydes, which are integral to the construction of complex systems including natural products (Mirzaei et al., 2003).

  • Intramolecular Cycloaddition for Isoxazolidine Derivatives Isoxazole-3-carbaldehyde is used in the preparation of isoxazolidine and isoxazoline derivatives through 1,3-dipolar cycloaddition, representing the first example of highly diastereoselective isoxazolidine derivatives from alkene appended chromene-3-carboxaldehyde (Rao et al., 2016).

  • Antibacterial and Antifungal Properties Novel isoxazol derivatives synthesized from isoxazole-3-carbaldehyde have shown promising antibacterial and antifungal activities, particularly against E. coli, S. aureus, S. pyogenus, and C. albicans (Wazalwar et al., 2017).

  • Anti-Cancer Activity Isoxazole-3-carbaldehyde is utilized in the synthesis of compounds that exhibit significant anti-cancer activity, particularly against liver cancer. These compounds have been synthesized through one-pot reactions and have demonstrated effective in vitro anticancer activity in HepG2 cell lines (Reddy & Reddy, 2020).

  • C-Nucleosides Synthesis Isoxazole-3-carbaldehyde is involved in the synthesis of isoxazole, isoxazoline, and isoxazolidine analogues of C-nucleosides related to pseudouridine, indicating its role in the development of compounds with potential therapeutic applications (Coutouli-argyropoulou et al., 2006).

Safety And Hazards

Isoxazole-3-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

Given the wide spectrum of biological activities and therapeutic potential of isoxazole, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

1,2-oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2/c6-3-4-1-2-7-5-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVZOHNNPDZYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593212
Record name 1,2-Oxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazole-3-carbaldehyde

CAS RN

89180-61-0
Record name 1,2-Oxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
F Carrasco, W Hernández, O Chupayo, P Sheen… - Journal of …, 2021 - hindawi.com
… )isoxazole-3-carbaldehyde isonicotinylhydrazone (6), 5(4′-methylphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone (7), and 5-(4′-clorophenyl)isoxazole-3-carbaldehyde iso…
Number of citations: 2 www.hindawi.com
VI Potkin, NA Bumagin, VM Zelenkovskii… - Russian Journal of …, 2014 - Springer
… complexes of 5-(2,5-dimethylphenyl)isoxazole-3-carbaldehyde oxime with copper(II) chloride, determined by X-ray, and of the complex of 5-(4methylphenyl)isoxazole-3-carbaldehyde …
Number of citations: 20 link.springer.com
HS Lim, HJ Kim, E Otgonbaatar… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C13H11ClN2O3, the nine-membered bicycle includes an oxime group having the C=N group in an E configuration. The isoxazole ring is almost planar [rms …
Number of citations: 9 scripts.iucr.org
F Carrasco, W Hernández, O Chupayo, P Sheen… - 2021 - academia.edu
… )isoxazole-3-carbaldehyde isonicotinylhydrazone (6), 5(4′-methylphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone (7), and 5-(4′-clorophenyl)isoxazole-3-carbaldehyde iso…
Number of citations: 0 www.academia.edu
VI Potkin, SK Petkevich, AV Kletskov… - Russian Journal of …, 2013 - Springer
… 4-formyl-2-methoxyphenyl 5-phenyl- and 5-(p-tolyl)isoxazole-3-carboxylates III and IV which are readily prepared from accessible 5-phenyl- and 5-(p-tolyl)isoxazole-3-carbaldehyde …
Number of citations: 25 link.springer.com
BM Sahoo, BVVR Kumar, KC Panda… - Frontiers In …, 2023 - books.google.com
Isoxazoles are five-membered aromatic heterocyclic compounds in which oxygen and nitrogen atoms are present at positions 1 and 2 of the ring system. Isoxazole derivatives play a …
Number of citations: 0 books.google.com
C Schaller, P Vogel - Helvetica Chimica Acta, 2000 - Wiley Online Library
… heptan‐2‐one ((−)‐25) and of (+)‐(3aR,4aR,7aR,7bS)‐ ((+)‐26) and (−)‐(3aS,4aS,7aS,7bR)‐3a,4a,7a,7b‐tetrahydro‐6,6‐dimethyl[1,3]dioxolo[4,5]furo[2,3‐d]isoxazole‐3‐carbaldehyde …
Number of citations: 19 onlinelibrary.wiley.com
LFO Bomfim Filho, RS Barbosa, BL Rodrigues… - Journal of Molecular …, 2017 - Elsevier
… In the 5-R-isoxazole-3-carbaldehyde precursors, infrared spectra, the v(C double bond O) vibrational mode was observed within the 1720–1700 cm −1 range. These bands were absent …
Number of citations: 5 www.sciencedirect.com
A Thiriveedhi, R Venkata Nadh… - Letters in Drug …, 2018 - ingentaconnect.com
Background: Now-a-days, the model of “hybrid drugs” has acquired recognition in medicine due to their significant role in the treatment of different health problems. Methods: We have …
Number of citations: 17 www.ingentaconnect.com
AM Starosotnikov, VM Vinogradov, VV Kachala… - Russian chemical …, 2002 - Springer
… thesis of 4,6 dinitrobenzo[d]isoxazole 3 carbaldehyde phenylhydrazone (1а) and some its derivatives 1b—… In this work we synthesized new 4,6 dinitro benzo[d]isoxazole 3 carbaldehyde …
Number of citations: 4 link.springer.com

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